molecular formula C12H18N2O3S B4048424 N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide CAS No. 62110-25-2

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide

Cat. No.: B4048424
CAS No.: 62110-25-2
M. Wt: 270.35 g/mol
InChI Key: QYJQGDLIOZKRPA-UHFFFAOYSA-N
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Description

N-(3-{[(4-Methylphenyl)sulfonyl]amino}propyl)acetamide is a sulfonamide derivative with the molecular formula C₁₃H₂₀N₂O₃S (molecular weight: 308.38 g/mol). Its structure features:

  • A 4-methylphenylsulfonyl group linked to a propylamine chain.
  • An acetamide terminal group.

This compound belongs to the sulfonamide class, known for diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor-binding properties .

Properties

IUPAC Name

N-[3-[(4-methylphenyl)sulfonylamino]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-10-4-6-12(7-5-10)18(16,17)14-9-3-8-13-11(2)15/h4-7,14H,3,8-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJQGDLIOZKRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366884
Record name N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798194
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62110-25-2
Record name N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 3-aminopropylamine.

    Reaction: The 4-methylbenzenesulfonyl chloride is reacted with 3-aminopropylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)amine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for precise control of temperature, pH, and reaction time is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the acetamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and research findings of N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide with analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
Target Compound C₁₃H₂₀N₂O₃S 4-methylphenylsulfonyl, propyl chain 308.38 Antimicrobial potential, 3D H-bond network
N-(4-{[(3-Ethoxypropyl)amino]sulfonyl}phenyl)acetamide C₁₃H₂₀N₂O₄S 3-ethoxypropyl (vs. methylphenylsulfonyl) 300.37 Enhanced solubility
N-(4-((Cyclopropylamino)methyl)phenyl)acetamide C₁₂H₁₆N₂O Cyclopropylamino (no sulfonyl group) 220.28 Altered electronic properties
N-(4-(N-(2-Hydroxypropyl)sulfamoyl)phenyl)acetamide C₁₁H₁₅N₂O₄S Hydroxypropyl sulfamoyl 287.31 Increased hydrophilicity
N-(4-Methylphenyl)-2-[(4-propylamino)sulfanyl]acetamide C₁₄H₂₀N₂O₂S Sulfanyl (-S-) linker (vs. sulfonyl) 292.39 Variable enzyme inhibition

Key Differentiators and Structure-Activity Relationships (SAR)

Sulfonamide vs. Sulfanyl analogs (e.g., ) exhibit varied pharmacokinetics due to reduced polarity .

Substituent Effects :

  • 4-Methylphenyl : Introduces moderate lipophilicity, balancing solubility and membrane permeability. Chlorine or methoxy substituents (e.g., ) increase potency but may reduce metabolic stability .
  • Propyl Chain : The three-carbon spacer optimizes steric compatibility with hydrophobic pockets in biological targets. Ethoxypropyl () or hydroxypropyl () modifications alter solubility and metabolic pathways .

Crystallinity and Stability: The target compound’s isomer () forms a 3D hydrogen-bonded network via N–H⋯O interactions, enhancing crystallinity and thermal stability compared to non-sulfonamide analogs .

Industrial and Pharmacological Relevance

  • Drug Development : The balance of hydrophilicity (sulfonamide) and lipophilicity (methylphenyl) makes the compound a candidate for oral bioavailability optimization.
  • Material Science : Sulfonamide-based compounds are explored as catalysts or polymer additives due to their stability .

Biological Activity

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article delves into its synthesis, mechanisms of action, biological applications, and relevant research findings.

Compound Overview

  • Chemical Formula : C₁₂H₁₈N₂O₃S
  • CAS Number : 62110-25-2
  • Structure : The compound features a sulfonamide group linked to a propyl chain and an acetamide moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-methylbenzenesulfonyl chloride and 3-aminopropylamine.
  • Reaction Steps :
    • Formation of Intermediate : Reacting 4-methylbenzenesulfonyl chloride with 3-aminopropylamine in the presence of a base (e.g., triethylamine) forms N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)amine.
    • Acetylation : The intermediate is then acetylated using acetic anhydride to yield the final product.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, effectively inhibiting their activity.
  • Binding Affinity : The acetamide moiety enhances binding through hydrophobic interactions, making it a potential pharmacophore in drug design.

Biological Applications

This compound has been studied for several biological activities:

  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, including prostate cancer cells .
  • Enzyme Inhibition Studies : It is utilized in biochemical assays to study enzyme inhibition and protein interactions, providing insights into its role as a biochemical tool.

Case Studies and Experimental Data

  • Cytostatic Activity :
    • A study demonstrated that derivatives similar to this compound showed significant antiproliferative activity against cancer cell lines A2780 and WM35 .
  • Antimicrobial Properties :
    • Compounds with structural similarities have been reported to possess antimicrobial properties, indicating potential applications in treating infections .
  • Pharmacological Evaluations :
    • Various studies have highlighted the dual roles of small molecular weight compounds derived from similar structures as both antimicrobial peptides (AMPs) and anticancer peptides (ACPs) .

Comparative Analysis of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential to reduce inflammation
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInteracts with enzymes affecting their activity
AntimicrobialExhibits activity against various pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide
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